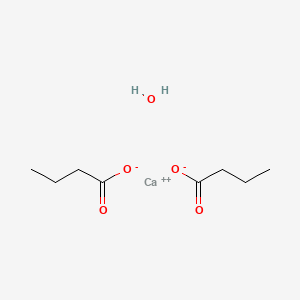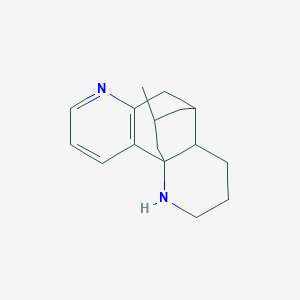
(4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-methyl-1H-5beta,10bbeta-propano-1,7-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-methyl-1H-5beta,10bbeta-propano-1,7-phenanthroline is a complex organic compound known for its unique structural properties. It is one of the numerous alkaloids obtained from various Lycopodium species, including Lycopodium annotinum and Lycopodium fawcettii
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-methyl-1H-5beta,10bbeta-propano-1,7-phenanthroline involves multiple steps, typically starting with the extraction of natural alkaloids from Lycopodium species. The process includes:
Extraction: Alkaloids are extracted using solvents like ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques.
Chemical Synthesis: Further chemical reactions are employed to refine and synthesize the desired compound.
Industrial Production Methods
The use of advanced chromatographic and synthetic techniques ensures the production of high-purity compounds for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-methyl-1H-5beta,10bbeta-propano-1,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-methyl-1H-5beta,10bbeta-propano-1,7-phenanthroline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-methyl-1H-5beta,10bbeta-propano-1,7-phenanthroline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Alpha-Obscurine: Another alkaloid from Lycopodium species with similar structural features.
Lycopodine: A related compound with distinct biological activities.
Huperzine A: Known for its neuroprotective properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C16H22N2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C16H22N2/c1-11-8-12-9-15-14(5-2-6-17-15)16(10-11)13(12)4-3-7-18-16/h2,5-6,11-13,18H,3-4,7-10H2,1H3 |
InChI Key |
JJPMUZRSJKMFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC3=C(C=CC=N3)C4(C1)C2CCCN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


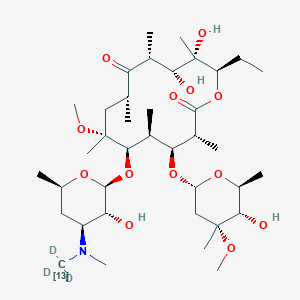
![2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12298340.png)
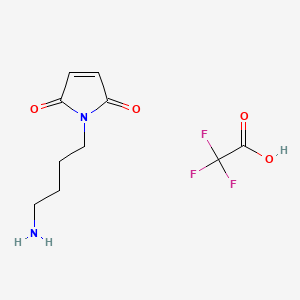
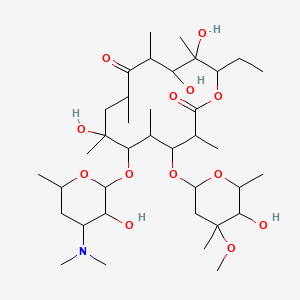
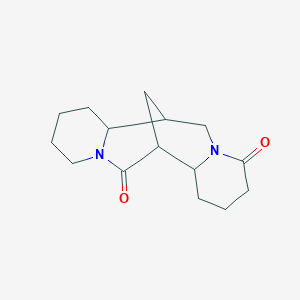
![5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide](/img/structure/B12298360.png)
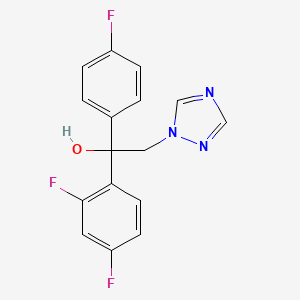

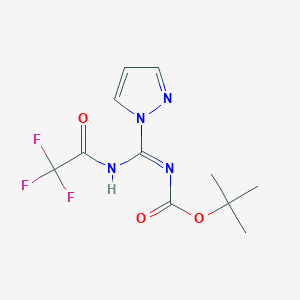
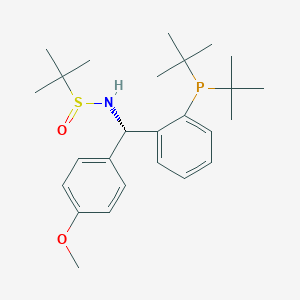
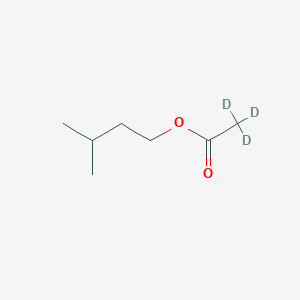
![Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate](/img/structure/B12298383.png)
![methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B12298384.png)
